2-Oxo-1,3-benzoxathiol-5-yl (3-chlorophenyl)carbamate
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Overview
Description
2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-(3-CHLOROPHENYL)CARBAMATE is a complex organic compound with a unique structure that combines a benzoxathiol ring with a carbamate group
Preparation Methods
The synthesis of 2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-(3-CHLOROPHENYL)CARBAMATE typically involves the reaction of 2-oxo-2H-1,3-benzoxathiol-5-yl acetate with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage . Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiol ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-(3-CHLOROPHENYL)CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme mechanisms.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
Similar compounds include other benzoxathiol derivatives and carbamate-containing molecules. Compared to these compounds, 2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-(3-CHLOROPHENYL)CARBAMATE is unique due to the presence of both a benzoxathiol ring and a chlorophenyl carbamate group, which may confer distinct chemical and biological properties .
Comparison with Similar Compounds
- 2-oxo-2H-1,3-benzoxathiol-5-yl acetate
- 2-oxo-2H-1,3-benzoxathiol-5-yl benzoate
- 2-oxo-2H-1,3-benzoxathiol-5-yl N-phenylcarbamate
Properties
Molecular Formula |
C14H8ClNO4S |
---|---|
Molecular Weight |
321.7 g/mol |
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H8ClNO4S/c15-8-2-1-3-9(6-8)16-13(17)19-10-4-5-11-12(7-10)21-14(18)20-11/h1-7H,(H,16,17) |
InChI Key |
NIRVQTRKRRWYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=CC3=C(C=C2)OC(=O)S3 |
Origin of Product |
United States |
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